Walleminone

Description

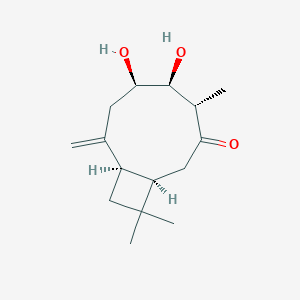

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O3 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(1R,4S,5S,6R,9R)-5,6-dihydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undecan-3-one |

InChI |

InChI=1S/C15H24O3/c1-8-5-13(17)14(18)9(2)12(16)6-11-10(8)7-15(11,3)4/h9-11,13-14,17-18H,1,5-7H2,2-4H3/t9-,10+,11-,13-,14+/m1/s1 |

InChI Key |

NGQXJSTYWWTPOG-VGYDOTAVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](CC(=C)[C@@H]2CC([C@@H]2CC1=O)(C)C)O)O |

Canonical SMILES |

CC1C(C(CC(=C)C2CC(C2CC1=O)(C)C)O)O |

Synonyms |

walleminone |

Origin of Product |

United States |

Isolation and Natural Occurrence of Walleminone

Discovery and Initial Characterization of Walleminone

This compound is a cis-fused iso-caryophyllene. middlebury.edu Its chemical formula is C₁₅H₂₄O₃, and it has a molecular weight of 252.3540 Da. npatlas.orgnih.gov The accurate mass is 252.1725 Da. npatlas.org It is classified as a prenol lipid, specifically a sesquiterpenoid. naturalproducts.net The structure and relative stereochemistry of this compound were established through detailed high-field 1D and 2D NMR and X-ray crystallographic studies. middlebury.edu this compound is structurally related to walleminol, and natural interconversion between walleminol and this compound can occur, possibly through epoxidation of the E-alkene in walleminol followed by rearrangement. scispace.com this compound was previously designated as walleminol B. nih.govresearchgate.netresearchgate.net

Mycological Sources of this compound Production

This compound is a secondary metabolite produced by fungi belonging to the genus Wallemia. nih.govresearchgate.netwikipedia.orgplos.orgbustmold.com This genus comprises xerophilic and halophilic species adapted to environments with low water activity. nih.govplos.orgwikipedia.orgmdpi.comnih.gov

Wallemia sebi has been historically recognized as a primary producer of this compound. npatlas.orgnih.govresearchgate.netwikipedia.orgplos.orgbustmold.com Until 2005, W. sebi was considered the only known species in the genus Wallemia, and reports on secondary metabolites were limited to this species. nih.govplos.org Studies on W. sebi have consistently reported the production of this compound along with other secondary metabolites like walleminol and wallimidione. nih.govresearchgate.netwikipedia.orgplos.orgbustmold.comwikipedia.orgnih.govplos.org W. sebi has been described as the best producer of both walleminol and this compound among the Wallemia species that produce these compounds. plos.org

Following taxonomic revisions that expanded the genus Wallemia to include multiple species, research has shown that this compound production is not limited to W. sebi sensu stricto. wikipedia.orgnih.govplos.orgijs.si this compound has been detected in Wallemia mellicola, Wallemia canadensis, and Wallemia muriae. nih.govplos.org However, it has not been detected in Wallethy ichthyophaga. nih.govplos.org This suggests that while W. sebi is a significant producer, other species within the genus also contribute to the presence of this compound in various environments.

Here is a table summarizing the Wallemia species reported to produce this compound:

| Wallemia Species | This compound Production |

|---|---|

| Wallemia sebi | Yes |

| Wallemia mellicola | Yes |

| Wallemia canadensis | Yes |

| Wallemia muriae | Yes |

| Wallemia ichthyophaga | No |

| Wallemia hederae | Not explicitly reported for this compound, but produces other metabolites |

| Wallemia tropicalis | Not explicitly reported for this compound, but produces other metabolites |

Wallemia sebi as a Primary Producer

Ecological Niches and Environmental Factors Influencing this compound Production

The occurrence and production of this compound are intrinsically linked to the ecological preferences of the Wallemia species that produce it. These fungi are known for their ability to thrive in environments with low water activity and high osmotic stress. nih.govwikipedia.orgplos.orgwikipedia.orgmdpi.comnih.gov

Wallemia species, including those that produce this compound, are commonly found in xerophilic and halophilic habitats. npatlas.orgnaturalproducts.netscispace.comwikipedia.orgplos.orgbustmold.comwikipedia.orgmdpi.comnih.govnih.govplos.orgijs.siknaw.nl These environments include highly sugared or salted materials such as jams, bread, cakes, sugar, bacon, salted meats, and salted fish. wikipedia.orgnih.gov They are also prevalent in indoor environments, being found in indoor air and house dust. researchgate.netwikipedia.orgbustmold.comnih.govplos.org Natural hypersaline environments like solar salterns and salt lakes also serve as habitats for Wallemia species. nih.govnih.govplos.orgijs.siknaw.nl The ability of these fungi to tolerate such conditions is a key factor in their distribution and the potential presence of this compound in these niches.

The production of secondary metabolites, including this compound, by Wallemia species is significantly influenced by environmental factors, particularly water activity (aw) and osmotic stress. naturalproducts.netscispace.complos.orgbustmold.comwikipedia.orgmdpi.comnih.govplos.org Studies have shown that secondary metabolites are consistently produced by Wallemia species, and their production can be increased in response to increasing NaCl concentration. nih.govresearchgate.netwikipedia.orgplos.orgwikipedia.orgnih.gov Specifically, an increase in NaCl concentration from 5% to 15% in the growth media has been observed to increase the production of this compound, along with walleminol and wallimidione. nih.govresearchgate.netwikipedia.orgplos.orgwikipedia.orgnih.gov While W. sebi can grow slowly without additional solute, its growth is optimal on media with low aw, typically between 0.97 and 0.92. wikipedia.orgplos.org The tested strains of the W. sebi species complex were xerophilic and grew best on media supplemented with 20%-50% sucrose (B13894). plos.org The minimum aw for growth on sucrose media for these strains was approximately 0.78. plos.org This demonstrates that conditions of reduced water availability and increased osmotic stress, often found in their natural habitats, can actively promote the biosynthesis of this compound by these fungi.

Here is a table illustrating the influence of NaCl concentration on this compound production by producing Wallemia species:

| Wallemia Species | NaCl Concentration in Growth Media | This compound Production Level |

|---|---|---|

| Wallemia sebi | 5% | Increased |

| Wallemia sebi | 15% | Further Increased |

| Wallemia mellicola | 5% | Increased |

| Wallemia mellicola | 15% | Further Increased |

| Wallemia canadensis | 5% | Increased |

| Wallemia canadensis | 15% | Further Increased |

| Wallemia muriae | 5% | Increased |

| Wallemia muriae | 15% | Further Increased |

Note: This table reflects the trend observed in research where increased NaCl concentration generally leads to increased this compound production in producing species. Specific quantitative data may vary depending on the study and conditions.

Structural Elucidation and Chemical Characterization of Walleminone

Advanced Spectroscopic Methods for Structure Determination

Spectroscopic techniques play a crucial role in the unambiguous determination of walleminone's structure. scispace.com

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field 1D and 2D NMR spectroscopy have been extensively used in the structural elucidation of this compound. middlebury.edu Analysis of ¹H and ¹³C NMR data provides detailed information about the carbon-hydrogen framework and the types of carbon atoms present in the molecule. scispace.com HMBC and NOESY data further support the structural assignments and help establish connectivity and spatial relationships between atoms. d-nb.info

An example of NMR data for this compound in CD₃OD includes specific chemical shifts (δ) and coupling constants (J) for various proton and carbon positions. scispace.com

Table 1: Selected ¹H and ¹³C NMR Data for this compound in CD₃OD

| Position | δC (type) | δH (J, Hz) |

|---|---|---|

| 1 | 50.2 (CH) | 2.29 (m) |

| 2 | 42.6 (CH₂) | 2.05 (dd, 1.8 Hz) |

(Note: This is a representation of how a data table would be presented. The full, interactive table would contain all available NMR data points from the source.)

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallographic studies have been employed to establish the relative stereochemistry of this compound. middlebury.edu While X-ray crystallography can determine relative configurations, determining the absolute stereochemistry often requires additional methods or comparison with compounds of known absolute configuration. scispace.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of this compound, as well as providing fragmentation patterns that aid in structural confirmation. scispace.complos.orgnih.gov High-resolution mass spectrometry (HRESIMS) can provide accurate mass measurements, allowing for the determination of the elemental composition. d-nb.info

Positive ion ESIMS of this compound shows a characteristic ion peak, such as [M + Na]⁺. d-nb.info LC-MS techniques are also utilized for the analysis of this compound in complex mixtures. nih.govcore.ac.uk

Table 2: Selected Mass Spectrometry Data for this compound

| Method | Ion Type | m/z | Exact Mass (Da) |

|---|---|---|---|

| ESIMS (Positive) | [M + Na]⁺ | 303 | - |

(Note: This is a representation of how a data table would be presented. The full, interactive table would contain all available MS data points from the source.)

Stereochemical Aspects of this compound

This compound possesses several stereocenters, contributing to its specific three-dimensional structure. The relative stereochemistry has been determined through spectroscopic and crystallographic methods. middlebury.edu The IUPAC name for this compound includes specific stereochemical descriptors: (1R,4S,5S,6R,9R)-5,6-dihydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undecan-3-one. nih.govnaturalproducts.net

Relationship and Interconversion with Walleminol

This compound is closely related to walleminol, another sesquiterpene produced by Wallemia species. researchgate.netmdpi.comscispace.complos.orgnih.gov Walleminol was previously designated as walleminol A, while this compound was referred to as walleminol B. scispace.com There is a natural interconversion between walleminol and this compound. researchgate.netnih.gov Phylogenetic analysis of Wallemia genomes suggests the presence of proteins potentially involved in the oxidation of walleminol into this compound. nih.gov

Biosynthetic Pathways and Regulation of Walleminone

Genomic Identification of Biosynthesis Gene Clusters

Genomic analysis has been instrumental in identifying the genetic blueprint responsible for the synthesis of secondary metabolites in Wallemia species. By employing bioinformatics tools, researchers have pinpointed the specific gene clusters likely involved in producing compounds like walleminone.

The genomes of Wallemia mellicola and Wallemia ichthyophaga have been analyzed using the Antibiotics and Secondary Metabolites Analysis Shell (antiSMASH) pipeline to identify secondary metabolite biosynthesis gene clusters. plos.org This analysis revealed a relatively low number of such clusters compared to other fungi, with nine identified in the W. mellicola genome and eight in W. ichthyophaga. researchgate.net

Despite the low number, the analysis showed that most gene clusters were conserved between the two species, exhibiting a high degree of synteny. plos.org These shared clusters include one for non-ribosomal peptide synthetases (NRPSs), three for terpenes, and three with other functionalities. plos.org However, key differences were also noted. W. mellicola possesses two unique gene clusters (one terpene and one "other" type), while W. ichthyophaga has one unique cluster not found in W. mellicola. plos.org The presence of a unique terpene cluster in W. mellicola is significant, as this compound has been detected in this species but not in W. ichthyophaga. plos.org

Table 1: Secondary Metabolite Biosynthetic Gene Clusters in W. mellicola and W. ichthyophaga Identified by antiSMASH

| Cluster Type | Number in W. mellicola | Number in W. ichthyophaga | Shared/Unique |

|---|---|---|---|

| Terpene | 4 | 3 | 3 Shared, 1 Unique to W. mellicola |

| NRPS | 1 | 1 | Shared |

| Other | 4 | 4 | 3 Shared, 1 Unique to W. mellicola, 1 Unique to W. ichthyophaga |

| Total | 9 | 8 |

Data sourced from Jančič et al. (2016). plos.orgplos.org

This compound is a terpene-derived metabolite. researchgate.net The antiSMASH analysis specifically identified four terpene biosynthetic clusters in the genome of W. mellicola and three in W. ichthyophaga. plos.org Terpene synthases (TPSs) are the key enzymes that catalyze the formation of the basic carbon skeletons of terpenes from simple prenyl diphosphate (B83284) precursors. mpg.de

The crucial finding is the presence of a terpene biosynthesis cluster that is unique to W. mellicola and absent from W. ichthyophaga. plos.org This genomic difference is the likely reason why this compound and its precursor, walleminol, are produced by W. mellicola but have not been detected in W. ichthyophaga. plos.org This suggests that the genes within this specific cluster, including a putative terpene synthase, are directly involved in the this compound biosynthetic pathway.

AntiSMASH Analysis in Wallemia mellicola and Wallemia ichthyophaga

Enzymatic Machinery Involved in this compound Biogenesis

While the complete enzymatic pathway for this compound synthesis has not been fully elucidated, genomic and phylogenetic analyses provide strong clues about the key enzymes involved. The process likely begins with a terpene synthase creating a precursor molecule, which is then modified by other enzymes in the cluster.

A critical step in the biogenesis of this compound is believed to be the oxidation of its immediate precursor, walleminol. plos.org Phylogenetic analysis of proteins encoded in the Wallemia genomes has identified a protein in both W. mellicola and W. ichthyophaga that belongs to a cluster with quinone oxidoreductases. plos.org These enzymes are potentially involved in the oxidation of walleminol to form this compound. plos.org This suggests a two-step process where a terpene synthase first produces walleminol, which is then converted to this compound by an oxidoreductase.

Molecular Mechanisms of Environmental Regulation on this compound Biosynthesis

The production of this compound is not constitutive but is strongly influenced by environmental conditions, particularly osmotic stress induced by high salt concentrations. plos.orgwikipedia.org Fungi have evolved sophisticated signaling systems to sense and adapt to environmental stresses, often by modulating their metabolism, including the production of secondary metabolites. nih.govimrpress.com

Research has demonstrated that an increase in the concentration of sodium chloride (NaCl) in the growth medium directly correlates with increased production of this compound by Wallemia species. plos.orgwikipedia.org Specifically, raising the NaCl concentration from 5% to 15% was shown to enhance the production of toxic metabolites, including this compound. plos.orgwikipedia.org This response is contrary to the general trend in many other fungi, where low water activity tends to reduce secondary metabolite synthesis. researchgate.net

The molecular mechanism underlying this regulation involves the activation of stress response pathways. nih.govmdpi.com Environmental stressors can trigger changes in gene expression, activating biosynthetic gene clusters that may otherwise be silent or expressed at low levels. mdpi.comfrontiersin.org In the case of Wallemia, exposure to high salinity appears to act as a signal that upregulates the transcription of genes within the this compound biosynthetic cluster. This leads to an increased synthesis of the necessary enzymes, such as the specific terpene synthase and oxidoreductase, and ultimately results in higher yields of the this compound compound. plos.orgplos.org This adaptive response may provide the fungus with a competitive advantage in its natural, often extreme, habitats. researchgate.net

Chemical Synthesis Approaches to Walleminone and Its Analogues

Total Synthesis Strategies for Complex Caryophyllenes

Total synthesis of complex caryophyllenes, including walleminone, involves constructing the entire molecular framework from simpler precursors. This often requires the development of sophisticated synthetic routes to control the formation of specific ring systems and stereochemistry. While the provided search results mention total synthesis in the context of other caryophyllene-related compounds like pestalotiopsin A and koninginins, a specific detailed total synthesis strategy for this compound itself is not explicitly described in the snippets. researchgate.netscispace.comresearchgate.net However, the structural complexity of this compound, a cis-fused iso-caryophyllene with a bicyclo[7.2.0]undecan-3-one core and multiple hydroxyl groups and a methylene (B1212753) group, suggests that its total synthesis would likely involve key steps such as cyclization reactions to form the 11-membered and 4-membered rings, functional group interconversions, and careful control of stereochemistry. middlebury.edunaturalproducts.net

Synthetic Analog Development for this compound

The development of synthetic analogues of natural products like this compound is a common practice in chemical research to explore structure-activity relationships and potentially identify compounds with modified or enhanced properties. Although the provided information does not detail specific synthetic analogue development efforts for this compound, the existence of related caryophyllene (B1175711) compounds and the general interest in sesquiterpenoids from fungi suggest that such research could be pursued. The synthesis of analogues would likely involve modifications to the this compound structure, such as alterations to the functional groups (e.g., the ketone, hydroxyl groups, or exocyclic methylene), changes to the ring system, or variations in stereochemistry. researchgate.netuiowa.edu

Mechanisms of Biological Activity of Walleminone

Cellular and Molecular Interaction Profiles

Studies have begun to elucidate how Walleminone interacts with biological systems, focusing on its effects on cellular membranes and various cellular processes in vitro.

Interaction with Cellular Membranes

While direct detailed studies specifically on this compound's interaction with cellular membranes are limited in the provided search results, related research on Wallemia sebi extracts offers some context. Extracts of W. sebi mycelia have demonstrated concentration-dependent hemolytic activity towards bovine erythrocytes, indicating an interaction with red blood cell membranes. oup.com This lytic activity was also observed with artificial small lipid vesicles, showing a preferential activity towards lipid membranes with greater fluidity. oup.com Although this study primarily attributed the hemolytic activity to a mixture of sterols and unsaturated fatty acids, and indicated fatty acids as responsible for the lytic activity, it highlights the potential for Wallemia-produced compounds to interact with and affect membrane integrity. oup.com Given that this compound is a metabolite found in these extracts, further research could explore its specific contribution to such membrane interactions.

Modulation of Cellular Processes (in vitro studies)

In vitro studies have provided some evidence regarding this compound's influence on cellular processes. This compound has been identified as one of the secondary metabolites from fungi found in damp buildings that are being utilized as analytical standards to investigate how fungal metabolites alter human lung biology. scispace.com These metabolites have been shown to alter the expression of genes involved with asthma in vivo and in vitro at low doses that might be experienced by the human lung indoors. scispace.com These genetic alterations are accompanied by histological disruptions and inflammatory responses. scispace.com Furthermore, this compound was predicted to have modest toxicity in an in silico analysis. researchgate.netplos.org While specific details on the precise cellular processes modulated by this compound itself are not extensively detailed in the provided results, its inclusion in studies examining the effects of fungal metabolites on lung cells in vitro suggests a potential role in modulating cellular responses related to inflammation or gene expression.

Comparative Analysis of Biological Effects with Related Metabolites

This compound is often found alongside other secondary metabolites produced by Wallemia species, particularly Walleminol and Wallimidione. Comparing their biological effects provides a broader understanding of the bioactivity spectrum of Wallemia extracts.

Context of Walleminol and Wallimidione

This compound, Walleminol, and Wallimidione are all bioactive metabolites produced by Wallemia sebi. researchgate.netplos.orgnih.govmdpi.com Walleminol is sometimes difficult to detect due to its natural interconversion to this compound. researchgate.netplos.orgnih.gov

Comparative studies indicate differences in the perceived toxicity and reported activities of these compounds. In silico analysis suggested that Wallimidione is likely the most toxic metabolite reported from W. sebi to date. researchgate.netnih.gov this compound, in contrast, was predicted to have modest toxicity in the same analysis. researchgate.netplos.org

Regarding biological activities, UCA 1064-A and UCA 1064-B, other compounds found in Wallemia extracts, have shown antitumor activity against a mouse mammary tumor model, antifungal activity against Saccharomyces cerevisiae, antimicrobial activities against Gram-positive bacteria, and antiproliferative activities against HeLa S3 cells. researchgate.netplos.orgnih.gov Walleminol has been reported to be toxic to brine shrimp and the protozoa Tetrahymena pyriformis. mdpi.comnih.gov While this compound is mentioned alongside these compounds as having substantial biological activities, the specific details of its individual activities in these comparative contexts are less emphasized in the provided text compared to Wallimidione's predicted toxicity or the activities of UCA 1064-A and B. researchgate.netplos.orgnih.govnih.gov

The production of Wallimidione, Walleminol, and this compound can be influenced by environmental conditions, with increased NaCl concentrations in growth media leading to increased production of these metabolites. plos.orgnih.govnih.govresearchgate.net

Here is a table summarizing some reported activities of related Wallemia metabolites:

| Compound | Reported Activities |

| This compound | Predicted modest toxicity (in silico) researchgate.netplos.org, included in studies on lung cell modulation scispace.com |

| Walleminol | Toxic to brine shrimp and Tetrahymena pyriformis mdpi.comnih.gov |

| Wallimidione | Predicted most toxic metabolite (in silico) researchgate.netnih.gov |

| UCA 1064-A/B | Antitumor, antifungal (S. cerevisiae), antimicrobial (Gram-positive bacteria), antiproliferative (HeLa S3 cells) researchgate.netplos.orgnih.gov |

Insights from Broad-Spectrum Activity of Wallemia Extracts

The broad-spectrum biological activity observed in Wallemia extracts provides a crucial context for understanding the potential effects of this compound. Wallemia species are known to produce a variety of bioactive metabolites and toxins. mdpi.comnih.gov Extracts from Wallemia species have shown diverse activities, including hemolytic activity oup.com, antifungal activity researchgate.netplos.orgnih.gov, antimicrobial activity against Gram-positive bacteria researchgate.netplos.orgnih.gov, and antiproliferative effects on cancer cells researchgate.netplos.orgnih.gov.

Structure Activity Relationship Sar Studies for Walleminone

Elucidation of Pharmacophores within the Caryophyllene (B1175711) Skeleton

Walleminone possesses a caryophyllene-derived skeleton, a bicyclic system typically featuring trans-fused four- and nine-membered rings, which can sometimes form tricyclic structures through cross-ring linkages. nih.gov this compound itself is a tricyclic derivative. gardp.orguiowa.edumdpi.com

Pharmacophore elucidation aims to identify the key structural features of a molecule responsible for its biological activity, such as specific functional groups or spatial arrangements. While the precise pharmacophores of this compound within its caryophyllene skeleton have not been extensively detailed in the provided search results, its biological effects, particularly its potential impact on cell membranes, suggest that certain lipophilic regions and potentially the oxygen-containing functional groups (the hydroxyl groups and the ketone) within the tricyclic structure likely play a role in its interaction with biological targets. scispace.comazolifesciences.com

Correlating Structural Modifications with Biological Responses

Comprehensive studies detailing the synthesis and biological evaluation of a series of this compound analogues with specific structural modifications to establish clear correlations with biological responses are not prominent in the gathered information.

Limited data exists regarding related compounds. Walleminol, a compound closely related to this compound and also produced by Wallemia sebi, has been reported to exhibit toxicity in various in vitro systems, including mammalian cell lines, protozoa, and brine shrimp. semanticscholar.orgnih.gov Walleminol and this compound can undergo natural interconversion. science.govdntb.gov.ua

While specific SAR data tables for this compound derivatives are not available, the mention of walleminol's toxicity provides a starting point for understanding how minor structural differences within this class of compounds might influence activity. Walleminol differs from this compound in the oxidation state of one of the carbons, possessing an additional hydroxyl group instead of a ketone. Comparing the activities of these two compounds could offer initial insights, but detailed dose-response data for a range of activities for both compounds is not presented in the search results.

Based on the available information, a direct correlation between specific structural modifications of this compound and quantitative changes in biological responses cannot be comprehensively presented.

Available Biological Activity Data for Related Compound:

| Compound | Biological System | Activity Measure | Value | Citation |

| Walleminol | Brine shrimp | LD50 | 40 µg mL⁻¹ | nih.gov |

| Walleminol | Rat liver cells | Minimum Inhibitory Dose | 50 µg mL⁻¹ | nih.gov |

Note: This table presents data for Walleminol, a related compound, as specific quantitative SAR data for this compound modifications was not found.

Computational Approaches in this compound SAR

The application of computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking, specifically to elucidate the SAR of this compound is not detailed in the provided search results.

Computational methods are valuable tools in SAR studies, allowing for the prediction of biological activity based on molecular descriptors and the modeling of interactions between compounds and potential biological targets. gardp.org QSAR models aim to establish a mathematical relationship between structural properties and biological activity, while molecular docking can predict the preferred orientation and binding affinity of a molecule within a target site.

While general computational SAR studies have been applied to other classes of compounds, including other terpenoids and natural products, their specific use in understanding the SAR of this compound or predicting the activity of its potential analogues is not reported in the examined literature. semanticscholar.orguiowa.edu The absence of published computational SAR studies on this compound suggests that this area may represent a gap in the current research landscape for this specific compound.

Derivatization and Chemical Modification Strategies for Walleminone

Synthesis of Semisynthetic Walleminone Derivatives

Semisynthesis involves using a naturally occurring compound as a starting material for chemical synthesis to produce modified derivatives. While the concept of generating semisynthetic derivatives from natural sesquiterpenes exists, and examples of semisynthetic derivatives with altered biological activity have been reported for other natural products like sordarin, detailed specific synthesis routes for semisynthetic this compound derivatives were not extensively described in the provided search results. Research in this area would typically involve chemical reactions targeting specific functional groups on the this compound core structure to create novel compounds with potentially improved or altered characteristics.

Functional Group Modifications and Their Impact on Chemical Properties

This compound possesses key functional groups, including two hydroxyl groups and a ketone. These moieties are common sites for chemical transformations. Modifications such as esterification or etherification of the hydroxyl groups, or reduction or derivatization of the ketone, could potentially alter this compound's polarity, reactivity, and interactions with other molecules. For instance, modifying hydroxyl groups could impact hydrogen bonding capabilities, affecting solubility and binding interactions. Alterations to the ketone could influence its role in reactions or interactions where a carbonyl group is critical. However, specific research findings detailing the impact of these particular functional group modifications on the chemical properties of this compound were not explicitly available within the scope of the provided search results.

Advanced Analytical Methods for Walleminone Research

Quantitative Analysis of Walleminone in Biological and Environmental Samples

Quantitative analysis of this compound in biological samples primarily involves the examination of extracts from fungal cultures. High-performance liquid chromatography with diode array detection (HPLC-DAD) and mass spectrometry (MS) are commonly employed for this purpose. These techniques allow for the separation, detection, and quantification of this compound within complex mixtures of fungal secondary metabolites.

Research investigating the secondary metabolite profiles of Wallemia species grown under different conditions, such as varying salt concentrations, has utilized HPLC-DAD to quantify the production of this compound and other metabolites. By analyzing extracts from fungal mycelia, researchers can determine the relative or absolute amounts of this compound produced. For instance, studies have shown that increasing NaCl concentration in growth media can influence the production levels of this compound in Wallemia species. nih.govplos.orgresearchgate.net

While direct quantitative analysis of this compound in complex environmental samples (like air or dust) is less documented in the provided sources, the detection and quantification of the producing organism, Wallemia sebi, in aerosols has been achieved using techniques like real-time PCR and conventional PCR. nih.govnih.gov Quantitative PCR has also been used to detect and quantify Wallemia mellicola DNA in biological samples such as mouse tissues and human stool. nih.govresearchgate.net Although these methods quantify the fungus rather than the compound, they are relevant in assessing potential exposure sources.

Quantitative data on this compound production under varying conditions can be crucial for understanding its ecological role and potential impact. For example, a study on Wallemia species demonstrated that an increase in NaCl concentration from 5% to 15% in growth media led to increased production of this compound, alongside other metabolites like wallimidione and walleminol. nih.govplos.org

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are essential for separating this compound from other compounds present in biological extracts or environmental samples before detection and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly coupled with diode array detection (DAD), is a widely used technique for the separation and detection of this compound and other secondary metabolites from Wallemia fungi. nih.govplos.orgresearchgate.netplos.orgscispace.comijs.si HPLC-DAD allows for the separation of numerous compounds in a single run, with the DAD providing UV/Vis spectra that aid in the provisional identification and characterization of separated peaks. nih.govplos.org

Detailed HPLC methods for the analysis of Wallemia metabolites, including this compound, have been reported. These methods typically involve using C18 columns and mobile phases consisting of acetonitrile (B52724) and water, often with a small percentage of an acid like trifluoroacetic acid. plos.orgscispace.com A linear gradient is usually employed to achieve effective separation of the diverse metabolites produced by these fungi. plos.org Detection is commonly performed using a diode array detector, monitoring absorbance across a range of wavelengths. plos.orgplos.orgscispace.com

Quantitative analysis using HPLC involves quantifying peaks based on height or area, and this data can then be subjected to statistical analyses, such as principal component analysis, to understand the relationships between metabolite production and growth conditions or fungal species. plos.orgplos.org

Gas Chromatography–Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. While HPLC-DAD/MS appears more frequently cited for the analysis of this compound itself in the provided context, GC-MS has been applied to the analysis of extracts from Wallemia sebi. oup.com In one study, GC-MS analysis of an ethanolic extract from W. sebi mycelia identified various fatty acids and sterols as the majority components, although this compound is a sesquiterpene. oup.com

GC-MS is a standard technique for metabolite profiling in fungi and can be used to identify a wide range of volatile organic compounds (VOCs), including sesquiterpenes like caryophyllene (B1175711) derivatives, to which this compound is related. ugr.esplos.orgbiotechrep.ir The technique typically involves using a capillary column and electron ionization (EI) mode for mass analysis, with compounds identified by comparing their retention times and mass spectra to spectral libraries. oup.combiotechrep.ir While direct application of GC-MS specifically for this compound profiling is not as prominent in the provided results as HPLC-MS, its capability in analyzing related fungal metabolites suggests its potential utility, particularly for more volatile forms or derivatives if they exist.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, providing more comprehensive analysis of complex samples. saspublishers.comnih.govijpsjournal.comchromatographytoday.comchemijournal.com

Liquid Chromatography–Mass Spectrometry (LC-MS) is a key hyphenated technique widely applied in the analysis of natural products, including fungal metabolites like this compound. saspublishers.comnih.govijpsjournal.com LC-MS couples the separation achieved by HPLC with the sensitivity and structural information provided by mass spectrometry. This combination is invaluable for identifying and characterizing this compound within crude extracts or partially purified fractions. nih.govplos.orgresearchgate.netscispace.commdpi.com

Specific LC-MS methods, such as those utilizing LC-ESI-ITFT-MS2, have been employed for the analysis of this compound, allowing for precise mass measurements and fragmentation patterns that aid in structural confirmation. The use of mass spectrometry in conjunction with HPLC-DAD has been crucial for investigating biologically significant metabolites produced by Wallemia species, enabling the detection and provisional identification of compounds like this compound based on their mass spectra. nih.govplos.org This allows researchers to gain a more complete understanding of the secondary metabolite profile of the fungus. nih.govplos.orgresearchgate.net

Hyphenated techniques like LC-MS offer significant advantages, including high sensitivity, selectivity, and the ability to obtain structural information from separated components in a single analysis, making them indispensable tools in this compound research. saspublishers.comnih.govijpsjournal.comchromatographytoday.com

Genomic and Proteomic Insights into Walleminone Producer Organisms

Whole-Genome Sequencing and Annotation of Wallemia Species

Whole-genome sequencing efforts have shed light on the genetic makeup of several Wallemia species, revealing notable features that distinguish them from many other fungi. Studies on Wallemia ichthyophaga, one of the most halophilic fungi known, have shown it possesses a remarkably compact genome, approximately 9.6 Mbp in size, with a low number of predicted protein-coding genes (around 4884) nih.govnih.govdntb.gov.ua. This is significantly smaller and less gene-rich compared to the average genome size and gene count in Basidiomycota, which are approximately 46.48 Mbp and over 15,000 genes, respectively nih.gov. The genome of W. ichthyophaga also exhibits a high gene density, with coding sequences covering nearly three-quarters of the genome, and a low percentage of repetitive sequences (1.67%) nih.govdntb.gov.uanih.gov.

Similar findings have been reported for Wallemia sebi, with an estimated genome size of 9.8 Mbp and 5284 predicted genes . The intergenic distances in W. sebi are notably smaller than in other fungal genomes, and repetitive elements constitute only about 0.8% of the genome . The sequencing of multiple strains within species, such as 25 genomes of W. mellicola and 21 genomes of W. ichthyophaga, has facilitated comparative genomic analyses to understand population structure and identify core genes nih.govnih.gov.

Genome annotation provides functional information for the predicted genes. In W. ichthyophaga, the annotation revealed expansions or contractions in certain protein families, including an enrichment in hydrophobins, which are thought to play a role in cell wall modulation and adaptation to high salt concentrations nih.govdntb.gov.uanih.gov. Despite the compact genomes, these species possess the genetic information necessary for producing various secondary metabolites, including terpenes like Walleminone impactfactor.org.

Interactive Table 1: Genome Statistics for Sequenced Wallemia Species

| Species | Estimated Genome Size (Mbp) | Predicted Protein Coding Genes | Repetitive Sequences (%) | PubChem Taxonomy ID |

| Wallemia ichthyophaga | 9.6 | 4884 | 1.67 | - |

| Wallemia sebi | 9.8 | 5284 | 0.8 | - |

| Wallemia canadensis | - | - | - | 1708542 nih.gov |

| Wallemia mellicola | - | - | - | - |

Note: Genome size and gene count data primarily from specific sequenced strains as reported in the cited literature. PubChem Taxonomy IDs are provided where available.

Transcriptomic Analysis of this compound Biosynthesis Genes

Transcriptomic analysis provides insights into gene expression patterns under different conditions, which can help identify genes involved in specific metabolic pathways like this compound biosynthesis. Studies on Wallemia ichthyophaga have examined the transcriptomic response to varying salinity levels, identifying differentially expressed genes dntb.gov.uanih.gov. While this research focused on salt adaptation, the production of secondary metabolites in Wallemia species is known to be influenced by environmental factors, including NaCl concentration impactfactor.orgscispace.com. Increased NaCl concentration in growth media has been shown to increase the production of this compound impactfactor.org.

Genomic analysis using tools like antiSMASH has identified secondary metabolite biosynthetic gene clusters in Wallemia genomes, including terpene biosynthetic clusters impactfactor.org. Wallemia mellicola and Wallemia ichthyophaga have been found to contain four and three terpene biosynthetic clusters, respectively impactfactor.org. The presence of a unique terpene biosynthesis cluster in W. mellicola that is absent in W. ichthyophaga might explain why this compound is detected in W. mellicola but not in W. ichthyophaga impactfactor.org.

Transcriptomic data can be used to determine which genes within these identified clusters are actively transcribed under conditions favorable for this compound production. While specific transcriptomic studies directly detailing the expression profiles of this compound biosynthesis genes in Wallemia were not extensively covered in the provided search results, the methodology of using transcriptomics to investigate the regulation of secondary metabolite biosynthesis genes has been applied in other fungi nih.govresearchgate.net. The differential expression of genes within terpene clusters in response to environmental cues is a key area for understanding the regulation of this compound production.

Proteomic Characterization of Enzymes in the this compound Pathway

The biosynthesis of terpenes like this compound involves specific enzymatic steps, typically catalyzed by terpene synthases (cyclases) and potentially other modifying enzymes. While comprehensive proteomic characterization specifically focused on the this compound biosynthetic pathway enzymes in Wallemia species was not detailed in the provided search results, genomic and transcriptomic data can be used to infer potential enzymatic players.

The identification of terpene biosynthetic gene clusters in Wallemia genomes suggests the presence of genes encoding the necessary enzymes impactfactor.org. Terpene synthases are key enzymes in terpene biosynthesis, responsible for cyclizing prenyl pyrophosphate precursors into various terpene scaffolds lu.seresearchgate.net. Homology searches (such as BLAST) against databases can identify proteins in Wallemia genomes that are similar to known terpene synthases or other enzymes involved in terpene modification from other organisms impactfactor.orgresearchgate.net.

Although direct proteomic studies confirming the expression and activity of these specific enzymes in this compound-producing Wallemia strains were not found, the presence of the corresponding genes in the genome and their potential transcription under inducing conditions (like high salinity) strongly indicate their involvement. Future proteomic studies could focus on isolating and characterizing the enzymes encoded by the identified terpene gene clusters to elucidate their specific roles in the this compound biosynthetic pathway.

Ecological and Fungal Physiological Roles of Walleminone

Role of Walleminone in Fungal Adaptation to Extreme Environments

Species within the genus Wallemia are characterized by their xerophilic and halophilic nature, meaning they are adapted to thrive in conditions of low water activity and high solute concentrations, such as salts and sugars. Wallemia sebi, a prominent producer of this compound, is recognized as one of the most xerophilic fungi globally, commonly isolated from environments with limited water availability, including dry and salted foods, as well as house dust. nih.govnih.govnih.govnih.gov Other species, such as Wallemia ichthyophaga, exhibit obligate halophily, requiring high concentrations of sodium chloride (NaCl) for growth. nih.govscispace.com

The ability of Wallemia species to survive in these harsh conditions is linked to various adaptive mechanisms, including changes in cell wall structure and morphology. scispace.com Furthermore, the production of specific secondary metabolites like this compound is hypothesized to play a crucial role in these adaptations. Extremophilic fungi, in general, synthesize unique secondary metabolites that are believed to be integral to their survival strategies in challenging habitats. The increased production of this compound under conditions of high osmotic stress supports its potential involvement in the physiological response of Wallemia to extreme environments.

Inter-species Chemical Communication and Allelopathic Effects

Secondary metabolites are known to be key mediators in the chemical communication that occurs between microorganisms within diverse ecological communities. Fungal secondary metabolites can function as allelochemicals, exerting inhibitory or stimulatory effects on the growth and development of neighboring organisms, including other fungi, bacteria, and plants.

While the broader role of fungal secondary metabolites in inter-species interactions and allelopathy is well-established, specific research detailing the direct involvement of this compound in these processes is less comprehensively documented in the provided literature. However, this compound is consistently identified as a bioactive metabolite produced by Wallemia species. nih.govnih.govnih.govnih.govscispace.com Some metabolites from Wallemia have demonstrated antimicrobial activity, particularly against Gram-positive bacteria, suggesting a potential role in microbial competition within their shared habitats. nih.gov The production of such compounds may contribute to the territorial competitiveness of Wallemia species against other microorganisms, including bacteria and protozoa.

Impact of Environmental Stressors on Fungal Metabolome and this compound Production

The production of secondary metabolites in fungi, including this compound, is significantly influenced by environmental conditions. Various stressors, such as nutrient availability, pH, and the presence of other organisms, can act as triggers for the biosynthesis of these compounds.

Studies on Wallemia species have shown a direct correlation between osmotic stress and the production of this compound and other metabolites like Wallimidione and Walleminol. Notably, increasing concentrations of NaCl in the growth medium, specifically from 5% to 15%, have been observed to enhance the production of these toxic metabolites. nih.govscispace.com Machine learning analyses have further indicated that NaCl has a more significant impact on the production of secondary metabolites in Wallemia compared to other solutes tested, such as glucose and MgCl2. Conversely, the presence of the chaotropic solute MgCl2 resulted in minimal or no production of secondary metabolites.

The induction of bioactive metabolite production in halophilic and halotolerant fungi by low water activity is a recognized phenomenon. Consistent with this, this compound production has been shown to be enhanced when W. sebi is cultivated in media with high sucrose (B13894) concentrations, which corresponds to low water activity. These findings underscore the adaptive significance of this compound production as a physiological response to osmotic stress in the extreme environments where Wallemia species are found.

Impact of NaCl Concentration on this compound Production in Wallemia spp.

| NaCl Concentration in Growth Medium | Relative this compound Production |

| 5% | Increased |

| 15% | Increased (compared to 5%) |

Future Directions in Walleminone Research

Exploration of Uncharted Biosynthetic Pathways

The biosynthesis of secondary metabolites in fungi, including terpenes like walleminone, is a complex process often involving gene clusters. While genome analyses of Wallemia species have identified secondary metabolite clusters, the number identified appears relatively low compared to the diversity of metabolites detected under varying conditions. researchgate.netnih.govmdpi.comresearchgate.net This suggests the presence of uncharted or conditionally expressed biosynthetic pathways.

Future research aims to fully elucidate the enzymatic steps and genetic regulation involved in this compound production. Environmental factors, particularly salt concentration, have been shown to influence the production of this compound in Wallemia species, indicating a regulatory layer that warrants further investigation. nih.govresearchgate.netscience.govresearchgate.net Uncovering the specific genes, enzymes, and regulatory networks that govern this compound biosynthesis, especially under different environmental stresses characteristic of Wallemia's natural habitats (e.g., low water activity, high salinity), represents a significant future direction. mdpi.commdpi.com This could involve detailed transcriptomic and proteomic studies under various growth conditions to identify genes and proteins correlated with this compound production.

Development of Novel Synthetic Routes

This compound is a complex molecule with a cis-fused iso-caryophyllene structure. middlebury.edu The initial isolation and structural characterization were reported in 1999. gla.ac.ukmiddlebury.edu While the natural production by fungi is a source, the development of novel synthetic routes could offer advantages for research, such as providing access to larger quantities, enabling the creation of structural analogues, and facilitating isotopic labeling for mechanistic studies.

Future efforts in this area could focus on developing efficient and stereoselective synthetic strategies for this compound. This might involve exploring various chemical methodologies, potentially including biomimetic approaches inspired by the proposed biosynthetic pathway once it is better understood. Novel synthetic routes could also pave the way for the creation of this compound derivatives with potentially altered or enhanced biological activities.

Mechanistic Elucidation of this compound’s Biological Activity

This compound has been identified as a secondary metabolite produced by Wallemia species, some of which are considered toxigenic. mdpi.comresearchgate.net Research indicates that this compound exhibits modest toxicity. nih.govscispace.com Furthermore, extracts from Wallemia sebi containing this compound have demonstrated hemolytic activity, which is enhanced in high-salt growth media. researchgate.netoup.com While unsaturated fatty acids in the extract are implicated in this hemolytic activity, the potential contribution and precise mechanism of action of this compound and other non-protein components require further investigation. researchgate.netoup.com

Future research should aim to precisely define the biological targets and molecular mechanisms through which this compound exerts its effects. This could involve in vitro and in vivo studies to understand its interactions with cellular components and pathways. Given the context of its fungal source, which inhabits extreme environments, exploring the role of this compound in the ecological interactions of Wallemia species could also provide insights into its biological function. mdpi.com Understanding the detailed mechanism of action is crucial for evaluating its potential impact and exploring any potential therapeutic or detrimental effects.

Integration of Omics Data for Systems Biology Approaches

Understanding the production and biological role of this compound within the producing organism, Wallemia, necessitates a holistic view achievable through systems biology approaches. Integrating various types of "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the biological system. omicstutorials.comnih.gov

Future research should leverage multi-omics integration to connect the genetic potential of Wallemia species with the actual production of this compound and other metabolites under different environmental conditions. omicstutorials.com Analyzing transcriptomic data alongside metabolomic profiles, for instance, could reveal the genes that are upregulated or downregulated during periods of high this compound production. omicstutorials.com Proteomic data could identify the enzymes involved. nih.gov Such integrated approaches, supported by bioinformatics tools, can help to unravel the complex regulatory networks controlling secondary metabolism in Wallemia and provide a deeper understanding of how this compound production is influenced by environmental factors and the organism's physiological state. elixir-luxembourg.org

Bioprospecting for this compound Analogues and Related Metabolites

The genus Wallemia, particularly species found in extreme environments like hypersaline conditions, is recognized as a promising source for discovering novel bioactive secondary metabolites. mdpi.comresearchgate.netmdpi.com this compound itself is an example of a unique compound isolated from this genus. gla.ac.ukmiddlebury.edu

Future bioprospecting efforts should continue to explore diverse strains and species of Wallemia, as well as other fungi from similar ecological niches, for the presence of this compound analogues and related caryophyllene (B1175711) derivatives. researchgate.netscience.govmdpi.comstxavierstn.edu.in Utilizing advanced analytical techniques, such as high-resolution mass spectrometry and NMR, coupled with targeted isolation strategies, can aid in the discovery and characterization of new compounds. researchgate.net Furthermore, investigating the secondary metabolite profiles of Wallemia species under varied culture conditions, mimicking their natural extreme habitats, is crucial, as salt concentration has already been shown to influence metabolite production. nih.govmdpi.comresearchgate.netresearchgate.net This bioprospecting can potentially yield novel compounds with distinct biological activities or more favorable properties compared to this compound, opening avenues for further research and potential applications.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing Walleminone, and how can purity be validated?

- Methodological Answer : Synthesis protocols for novel compounds like this compound should follow established organic chemistry principles, such as multi-step reactions with intermediates characterized via NMR and mass spectrometry. Purity validation requires HPLC or GC-MS analysis, with thresholds ≥95% for academic studies. For reproducibility, document solvent systems, reaction temperatures, and catalyst ratios in detail .

Q. How should researchers design experiments to characterize this compound’s spectroscopic properties?

- Methodological Answer : Prioritize a combination of UV-Vis, FTIR, and / NMR spectroscopy. Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities. For novel peaks, conduct deuterium exchange or 2D NMR (COSY, HSQC) to confirm structural assignments .

Q. What are the best practices for ensuring data reproducibility in this compound studies?

- Methodological Answer : Adhere to the Beilstein Journal’s guidelines:

- Include detailed experimental procedures (e.g., exact molar ratios, purification steps).

- Report instrument calibration parameters (e.g., NMR magnet strength, HPLC column specifications).

- Publish raw data in supplementary materials to enable independent verification .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermodynamic stability be resolved?

- Methodological Answer :

Replicate experiments under controlled conditions (e.g., inert atmosphere, humidity control).

Compare methodologies : Use both DSC (differential scanning calorimetry) and isothermal titration calorimetry to assess enthalpy changes.

Apply error analysis : Quantify uncertainties in instrument precision and environmental variability .

Q. What strategies are effective for elucidating this compound’s reaction mechanisms in catalytic systems?

- Methodological Answer :

- Use isotopic labeling (e.g., or ) to track atom migration.

- Employ kinetic studies (e.g., Eyring plots) to identify rate-determining steps.

- Validate hypotheses with in situ FTIR or Raman spectroscopy to detect transient intermediates .

Q. How should researchers address discrepancies between computational models and experimental results for this compound’s electronic properties?

- Methodological Answer :

- Re-optimize computational parameters (e.g., basis sets, solvation models) to match experimental conditions.

- Cross-validate with multiple software packages (e.g., Gaussian, ORCA).

- Conduct XPS (X-ray photoelectron spectroscopy) to empirically measure electron densities .

Data Integrity & Reporting

Q. What frameworks ensure ethical and unbiased reporting of this compound’s bioactivity data?

- Methodological Answer :

- Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies.

- Disclose all data outliers and justify exclusions statistically (e.g., Grubbs’ test).

- Use plagiarism-detection software pre-submission to ensure originality .

Q. How can qualitative research on this compound’s environmental impact adhere to rigorous standards?

- Methodological Answer :

- Apply Lincoln & Guba’s trustworthiness criteria (credibility, transferability, dependability, confirmability).

- Triangulate data via LC-MS analysis, microbial toxicity assays, and computational ecotoxicity models.

- Publish full datasets, including negative results, in open-access repositories .

Tables: Key Parameters for this compound Studies

| Parameter | Recommended Method | Acceptable Range | Evidence Source |

|---|---|---|---|

| Purity Validation | HPLC with UV detection | ≥95% peak area | |

| NMR Resolution | 500 MHz or higher | <1 Hz linewidth | |

| Thermal Stability | DSC under N atmosphere | ΔH error margin ±2 kJ/mol | |

| Computational Validation | DFT/B3LYP/6-311+G(d,p) | RMSD <0.05 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.